Exemestane-13C,D3
Description
Theoretical Principles and Utility of Stable Isotope Labeling for Mechanistic and Quantitative Investigations
Stable isotope labeling is a powerful technique used to trace the path of molecules through chemical reactions or biological systems. wikipedia.org The core principle lies in replacing one or more atoms in a molecule with their heavier, non-radioactive (stable) isotopes. wikipedia.org Common stable isotopes employed in research include deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). symeres.com
The fundamental concept is that isotopically labeled compounds are chemically and functionally identical to their unlabeled counterparts. nih.govnih.gov However, they possess a different mass due to the extra neutrons in the nucleus of the isotopic atoms. nih.govelementar.co.uk This mass difference makes them distinguishable by analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgacs.org
This unique characteristic allows researchers to use them as "tracers." wikipedia.orgnih.gov By introducing a labeled compound into a system, scientists can follow its journey, identify its metabolic products, and quantify its presence with high precision. wikipedia.orgnih.gov In quantitative studies, stable isotope-labeled compounds are frequently used as internal standards. nih.gov Because the labeled standard is added to a sample in a known quantity and behaves almost identically to the unlabeled target analyte during sample preparation and analysis, it allows for highly accurate quantification of the analyte. nih.govcore.ac.uk This approach is invaluable in fields like proteomics, metabolomics, and pharmacokinetic studies. symeres.comcore.ac.uk
Rationale for the Strategic Isotopic Labeling of Exemestane (B1683764) (Exemestane-13C,D3) in Contemporary Research
Exemestane is a steroidal aromatase inhibitor used in research on hormone-dependent breast cancer. smolecule.commdpi.comnih.gov It functions by irreversibly binding to and inactivating the aromatase enzyme, which is responsible for converting androgens into estrogens. smolecule.comdrugbank.com To accurately study its behavior in biological systems, a reliable analytical tool is necessary.
This compound is a stable isotope-labeled version of exemestane, specifically designed for use as an internal standard in quantitative bioanalysis. mdpi.comnih.gov The "13C" and "D3" in its name signify the incorporation of carbon-13 and deuterium isotopes into the exemestane molecule. This strategic labeling increases the molecular weight of the compound without altering its chemical properties.
The primary rationale for creating this compound is to facilitate precise and accurate quantification of exemestane in complex biological matrices, such as blood plasma. smolecule.comnih.gov When used in conjunction with liquid chromatography-mass spectrometry (LC-MS), the mass spectrometer can easily distinguish between the native (unlabeled) exemestane from a biological sample and the known amount of added this compound internal standard based on their mass difference. nih.govresearchgate.net This allows for the correction of any analyte loss during sample extraction and analysis, leading to highly reliable and reproducible measurements, which are essential for pharmacokinetic studies. smolecule.comresearchgate.net
Overview of Key Academic Research Domains and Applications for this compound
The principal application of this compound is within the domain of drug metabolism and pharmacokinetics (DMPK). symeres.comsmolecule.com It serves as a critical tool in the development and validation of analytical methods to study how the drug is absorbed, distributed, metabolized, and excreted (ADME) by the body. acs.org
A key research application is in pharmacokinetic studies using animal models to understand the disposition of exemestane. For instance, research has been conducted to develop and validate a sensitive and reliable LC-MS/MS method for quantifying exemestane in mouse plasma, where sample volumes are often limited. nih.gov In these studies, this compound was used as the internal standard to ensure the accuracy of the measurements. nih.govresearchgate.net
Below is a table summarizing the mass spectrometry parameters used in a study for the quantification of Exemestane using its labeled counterpart.
| Compound | Precursor Ion (m/z) | Product Ion (Quantifier, m/z) | Product Ion (Qualifier, m/z) |
| Exemestane | 297.0 | 121.0 | 149.0 |
| This compound | 300.1 | 121.0 | 258.9 |
| This table presents data from a study developing an analytical method for exemestane quantification. nih.gov |
Compound Reference Table
Properties
Molecular Formula |
C₁₉¹³CH₂₁D₃O₂ |
|---|---|
Molecular Weight |
300.41 |
Synonyms |
6-Methyleneandrosta-1,4-diene-3,17-dione-19-13C,D3; FCE 24304-19-13C,D3; Aromasin-19-13C,D3 |
Origin of Product |
United States |
Synthetic Strategies and Comprehensive Characterization of Exemestane 13c,d3
Chemical Synthesis Pathways for Precise Site-Specific Isotopic Incorporation
The synthesis of Exemestane-13C,D3 requires a multi-step approach designed to introduce a single carbon-13 atom and a trideuterated methyl group at specific, stereochemically defined positions on the steroidal backbone.
Precursor Selection and Design of Reaction Schematics for 13C and Deuterium (B1214612) (D3) Integration
The synthesis generally commences with a readily available steroidal precursor, such as Androstenedione or Testosterone (B1683101). nih.gov A common industrial synthesis of unlabeled Exemestane (B1683764) involves the introduction of a methylene (B1212753) group at the C-6 position and the creation of a double bond between C-1 and C-2.
For the labeled analogue, this compound, the synthetic scheme is adapted to incorporate the isotopes. The trideuterated methyl group (CD3) is typically introduced at the C-10 position, while the 13C atom can be placed at various strategic locations, often within the steroidal core, depending on the desired application and synthetic accessibility.
A plausible synthetic strategy involves:
Preparation of a Labeled Precursor: The synthesis may start from a precursor that already contains one of the isotopic labels. For instance, a custom synthesis could begin with a C-10 demethylated steroid, allowing for the later addition of a labeled methyl group.
Introduction of the D3-Methyl Group: A key step is the stereoselective methylation of the C-10 position using a deuterated reagent. A reagent such as trideuteromethyl magnesium iodide (CD3MgI) or a similar deuterated methylating agent can be used to install the CD3 group.
Introduction of the 13C Atom: The carbon-13 label is incorporated using a precursor molecule enriched with 13C at a specific position. For example, if labeling the C-3 carbonyl, a starting material with a 13C at this position would be required. A multi-step synthesis starting from [13C]-labeled testosterone has been reported for preparing [13C3]exemestane. nih.gov
Formation of the Dienone System: The final steps involve creating the characteristic 1,4-diene-3-one structure and introducing the 6-methylene group, often via a Mannich reaction followed by elimination.
Methodologies for Stereoselective Introduction of 13C and Deuterium (D3) Atoms
Maintaining the correct stereochemistry of the steroidal core is paramount throughout the synthesis. The rigid, fused-ring structure of the steroid precursor largely dictates the stereochemical outcome of subsequent reactions.
Substrate Control: The inherent three-dimensional structure of the starting steroid guides incoming reagents to the less sterically hindered face, ensuring high stereoselectivity in reactions like methylation and epoxidation.
Biocatalysis: For certain transformations, enzymatic methods can offer exceptional site- and stereoselectivity. For instance, biocatalytic deuteration using enzymes in D2O as a deuterium source is an established method for producing α-deuterated amino acids and can be applied to other complex molecules. nih.gov While not explicitly documented for this compound, such chemoenzymatic strategies represent a powerful tool for selective isotope incorporation. nih.gov
Chiral Reagents: In steps where new chiral centers could be formed, the use of chiral reagents or catalysts can ensure the desired stereochemical outcome. For example, stereoselective reduction of a ketone can be achieved using reagents like the Alpine-borane reagent. mdpi.com
Rigorous Isotopic Enrichment and Purity Determination Methods
Following synthesis, the identity, isotopic enrichment, and purity of this compound must be unequivocally confirmed using a suite of advanced analytical techniques.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Abundance and Positional Isomerism
NMR spectroscopy is indispensable for confirming the precise location and abundance of isotopic labels. medchemexpress.com
¹H NMR: In the proton NMR spectrum of this compound, the sharp singlet corresponding to the C-10 methyl protons in unlabeled Exemestane would be absent. Due to the spin (I=1) of deuterium, the signal for the attached carbon is split into a characteristic multiplet in the ¹³C spectrum, and any residual proton signal would be significantly diminished and split. washington.edu
¹³C NMR: The ¹³C NMR spectrum provides direct evidence of ¹³C incorporation through a significantly enhanced signal at the labeled position. The carbon atom bonded to the CD3 group will appear as a 1:1:1 triplet due to one-bond coupling with deuterium. pitt.edu The chemical shifts of other carbons in the molecule may show minor shifts (isotope effects) compared to the unlabeled standard.
| Nucleus | Unlabeled Exemestane Signal | Expected this compound Signal (for C10-CD3) | Rationale |
|---|---|---|---|
| ¹H | Singlet for C10-CH₃ protons | Signal absent or significantly reduced | Replacement of protons with deuterium. |
| ¹³C | Signal for C10-CH₃ carbon | 1:1:1 triplet | One-bond C-D coupling. |
| ¹³C | Standard signal for a specific ¹³C-labeled carbon | Highly enhanced signal | Enrichment with the ¹³C isotope. |
High-Resolution Mass Spectrometry for Isotopic Purity and Impurity Profiling
High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition and isotopic enrichment of the final product. smolecule.com
Molecular Ion Peak: HRMS provides an exact mass measurement, which can confirm the incorporation of the isotopes. Unlabeled Exemestane has a molecular weight of approximately 296.4 g/mol . nih.gov this compound would have a molecular weight of approximately 300.4 g/mol .
Isotopic Pattern: The technique can detect the isotopic pattern, confirming the level of enrichment. lcms.cz
Tandem MS (MS/MS): Fragmentation analysis is used to confirm the location of the labels. In selective reaction monitoring (SRM) mode, specific precursor-to-product ion transitions are monitored. For [13C, D3]-Exemestane, documented quantifier and qualifier transitions include m/z 300.1 → 121.0 and 300.1 → 258.9, respectively. nih.govresearchgate.net These fragmentation patterns differ from unlabeled Exemestane (m/z 297.0 → 121.0 and 297.0 → 149.0), providing strong evidence for the successful synthesis of the labeled compound. nih.govresearchgate.net
| Analyte | Precursor Ion (m/z) | Product Ion (Quantifier, m/z) | Product Ion (Qualifier, m/z) | Reference |
|---|---|---|---|---|
| Exemestane | 297.0 | 121.0 | 149.0 | nih.gov |
| [13C, D3]-Exemestane | 300.1 | 121.0 | 258.9 | nih.gov |
Chromatographic Purity Assessment Techniques for Labeled Compound Integrity (e.g., HPLC, UPLC)
Chromatographic methods are employed to determine the chemical purity of the synthesized this compound, ensuring it is free from starting materials, reagents, and synthetic by-products.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are the most common techniques for purity assessment. google.com A reversed-phase C18 column is frequently used for separation. nih.gov The retention time of the labeled compound should be nearly identical to that of an unlabeled analytical standard under the same conditions. nih.gov For instance, under one set of reported UPLC conditions, the retention time for Exemestane was 2.82 minutes, while for [13C, D3]-Exemestane it was 2.81 minutes. nih.govmdpi.com Purity is typically determined by the peak area percentage, with purities often exceeding 98% required for use as an internal standard. google.comesschemco.com
| Parameter | Condition | Reference |
|---|---|---|
| Technique | UPLC | nih.gov |
| Column | Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm) | nih.gov |
| Mobile Phase | Gradient of water with 0.1% acetic acid and acetonitrile (B52724) | nih.govmdpi.com |
| Flow Rate | 0.3 mL/min | nih.gov |
| Detection | Mass Spectrometry (MS/MS) | nih.gov |
| Achieved Purity | >98% | google.comesschemco.com |
Confirmation of Stereochemical Integrity and Chirality of Synthesized this compound
The biological activity of steroidal compounds like Exemestane is intrinsically linked to their specific three-dimensional structure. Therefore, confirming the stereochemical integrity of the synthesized isotopically labeled analog, this compound, is a critical step in its characterization. The synthetic process must preserve the precise chiral centers of the original molecule. Several analytical techniques are employed to verify that the stereochemistry remains unaltered during the introduction of isotopic labels.
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for separating enantiomers and diastereomers. researchgate.net To confirm the stereochemical purity of this compound, specialized chiral stationary phases (CSPs) are used. researchgate.net The method involves comparing the retention time of the synthesized labeled compound against a reference standard of unlabeled Exemestane. A single, sharp peak co-eluting with the reference standard indicates that the synthesis has not induced racemization or epimerization at any of the chiral centers. This technique is sensitive enough to detect minute quantities of stereoisomeric impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), are instrumental in elucidating the three-dimensional structure of molecules in solution. numberanalytics.comacdlabs.comlibretexts.org NOESY experiments detect through-space interactions between protons that are in close proximity, typically within 5 Å. acdlabs.com By analyzing the NOESY correlation map of this compound, researchers can confirm the relative configuration of the steroid's chiral centers. Specific cross-peaks in the spectrum provide definitive evidence of the spatial relationships between key protons, ensuring they match those of the parent, unlabeled Exemestane. researchgate.netvscht.cz For instance, NOESY has been successfully used to unequivocally elucidate the stereochemistry of Exemestane metabolites, demonstrating its utility for this class of compounds. researchgate.net
Comprehensive Analytical Characterization: The identity and purity of synthesized this compound are confirmed through a combination of mass spectrometry and chromatography.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the primary technique for the characterization and quantification of this compound. smolecule.com Using a triple quadrupole mass spectrometer in Selected Reaction Monitoring (SRM) mode provides high sensitivity and selectivity. nih.govresearchgate.net The labeled compound is identified by its unique precursor-to-product ion transitions, which differ from the unlabeled analog due to the mass shift from the incorporated isotopes.
The table below summarizes the typical mass spectrometry parameters for this compound.
| Parameter | Value | Reference |
| Ionization Mode | Positive Electrospray (ESI+) | nih.govresearchgate.net |
| Precursor Ion (m/z) | 300.1 | nih.govresearchgate.net |
| Quantifier Product Ion (m/z) | 121.0 | nih.govresearchgate.net |
| Qualifier Product Ion (m/z) | 258.9 | nih.govresearchgate.net |
High-Performance Liquid Chromatography (HPLC): HPLC is used to ensure the purity of the synthesized compound. nih.gov Reversed-phase chromatography is commonly employed for separation. The purity is determined by integrating the peak area of the analyte in the chromatogram.
The table below details typical chromatographic conditions for the analysis of this compound.
| Parameter | Description | Reference |
| Column | Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm) | nih.gov |
| Mobile Phase | A gradient of mobile phases, often including acetonitrile and water with additives like formic or acetic acid, is used to achieve optimal separation. | nih.gov |
| Purity | The purity of synthesized batches is confirmed to be high, often >95%, by HPLC or LC-MS analysis. | nih.gov |
The synthesis of this compound typically begins with a suitable steroidal precursor, such as testosterone, and involves a multi-step process. nih.gov The introduction of ¹³C atoms is achieved using ¹³C-enriched precursors at key stages of the synthesis. vulcanchem.com Deuterium atoms are incorporated via deuterated reducing agents. vulcanchem.com Throughout this process, maintaining the stereochemical integrity inherited from the chiral starting material is paramount. The combination of chiral HPLC, advanced NMR, and LC-MS/MS provides a comprehensive characterization, confirming that the final this compound product possesses the correct structure, high purity, and the required stereochemical configuration for its use as a reliable internal standard in clinical and research settings.
Advanced Analytical Methodologies Utilizing Exemestane 13c,d3 As an Internal Standard
Theoretical Framework and Implementation of Isotope Dilution Mass Spectrometry (IDMS) for Quantitative Analysis
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique recognized for its high accuracy and precision, making it a "gold standard" for quantitative analysis. nih.gov The core principle of IDMS involves the addition of a known amount of an isotopically enriched version of the analyte, the "spike," to the sample. epa.govepa.gov In this context, Exemestane-13C,D3 serves as the ideal spike for the quantification of naturally occurring exemestane (B1683764).
The fundamental premise of IDMS is that once the isotopic spike (this compound) is added to the sample, it equilibrates with the endogenous analyte (exemestane). epa.govptb.de From this point forward, both the labeled and unlabeled forms of the molecule behave identically during sample preparation and analysis. ptb.de This co-behavior is a significant advantage, as any partial loss of the analyte during extraction, purification, or ionization will not affect the accuracy of the final measurement. epa.govepa.govptb.de The quantification is based on the precise measurement of the altered isotope ratio of the analyte after the addition of the spike. epa.govepa.gov
The implementation of IDMS for exemestane analysis involves several key steps:
Spiking: A precisely known quantity of this compound is added to a known amount of the research sample.
Equilibration: The sample is thoroughly mixed to ensure complete equilibration between the spike and the native exemestane. epa.gov For complex matrices, this may involve digestion or extraction procedures to ensure both forms are in the same chemical state. epa.gov
Mass Spectrometric Analysis: The sample is introduced into a mass spectrometer, and the instrument measures the ratio of the isotopically labeled exemestane to the unlabeled exemestane.
Calculation: The concentration of exemestane in the original sample is calculated using a specific equation that takes into account the known amount and concentration of the added spike, the measured isotope ratio, and the natural isotopic abundances of the elements. epa.govepa.gov
A significant benefit of IDMS is that it can provide direct quantification without the need for a traditional calibration curve, although calibration strategies like single, double, or triple IDMS can be employed for the highest quality measurements. epa.govresearchgate.net The precision of the isotope ratio measurement is typically very high, often with a relative standard deviation (RSD) of ≤0.25%. epa.gov
Development and Optimization of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods for Exemestane and its Metabolites in Research Matrices
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique widely used for the quantification of drugs and their metabolites in complex biological matrices. plos.orgresearchgate.netnih.gov The use of a stable isotope-labeled internal standard like this compound is crucial for the development of robust and reliable LC-MS/MS methods. plos.orgresearchgate.netnih.govmdpi.com
The development of an LC-MS/MS method for exemestane and its metabolites involves several critical stages, from sample preparation to the optimization of chromatographic and mass spectrometric conditions. plos.orgresearchgate.netnih.govmdpi.comsemanticscholar.org
The nature of the biological matrix significantly influences the sample preparation strategy. nih.gov The goal is to efficiently extract the analytes of interest while minimizing the presence of interfering substances that can cause matrix effects. researchgate.net
Cell Lysates: For in vitro studies using cell cultures, cell lysates are a common matrix. Sample preparation often involves protein precipitation to remove the bulk of cellular proteins. Acetonitrile (B52724) is a frequently used solvent for this purpose. researchgate.net Subsequent steps may include centrifugation to pellet the precipitated proteins, followed by evaporation of the supernatant and reconstitution in a solvent compatible with the LC mobile phase. semanticscholar.org
Tissue Homogenates: The analysis of tissue samples requires an initial homogenization step to break down the tissue structure and release the analytes. This is typically followed by a protein precipitation or liquid-liquid extraction (LLE) to separate the analytes from the complex tissue matrix. The choice of extraction solvent is critical to ensure high recovery of exemestane and its metabolites.
In Vitro Enzymatic Reaction Mixtures: These samples are often cleaner than cell lysates or tissue homogenates but still require a "quenching" step to stop the enzymatic reaction, usually by adding a strong acid or an organic solvent like acetonitrile. researchgate.net This is often combined with a protein precipitation step to remove the enzyme before LC-MS/MS analysis.
In all these research matrices, the addition of this compound at the earliest stage of sample preparation is essential to compensate for any variability in extraction efficiency and sample handling. ptb.de
Achieving good chromatographic separation is vital for accurate quantification, especially when analyzing an analyte alongside its metabolites and potential structural analogs. mdpi.comnih.gov The goal is to obtain symmetrical, well-resolved peaks for each compound. mdpi.com
Several parameters are optimized during method development:
Column Chemistry: Reversed-phase columns, such as C18, are commonly used for the separation of relatively nonpolar compounds like exemestane. plos.orgresearchgate.netnih.govmdpi.comsemanticscholar.orgnih.gov Different column chemistries and particle sizes can be tested to achieve the desired resolution. For instance, an Acquity UPLC BEH C18 column has been shown to provide successful baseline separation and symmetrical peaks for exemestane and its internal standard. mdpi.comnih.gov
Mobile Phase Composition: A gradient elution using a mixture of an aqueous phase (often containing an additive like formic acid or acetic acid to improve ionization) and an organic solvent (typically acetonitrile or methanol) is frequently employed. plos.orgresearchgate.netnih.govmdpi.comsemanticscholar.orgnih.gov The gradient profile is carefully optimized to ensure adequate separation of all analytes within a reasonable run time. mdpi.com The choice of additive can also impact signal response, with 0.1% acetic acid showing an increased signal for exemestane in one study. mdpi.comnih.gov
Flow Rate: The mobile phase flow rate is adjusted to achieve optimal peak shape and resolution. mdpi.comnih.gov
The following table summarizes typical chromatographic conditions used for the analysis of exemestane and its metabolites:
| Parameter | Typical Condition | Source |
| Column | Reversed-phase C18 (e.g., Thermo Fisher BDS Hypersil C18, Acquity UPLC BEH C18) | plos.orgresearchgate.netnih.govmdpi.comsemanticscholar.orgnih.gov |
| Mobile Phase A | 0.1% Formic Acid or 0.1% Acetic Acid in Water | plos.orgresearchgate.netnih.govmdpi.comsemanticscholar.orgnih.gov |
| Mobile Phase B | Acetonitrile | plos.orgresearchgate.netnih.govmdpi.comsemanticscholar.org |
| Elution | Gradient | plos.orgresearchgate.netnih.govsemanticscholar.org |
| Flow Rate | 0.3 - 0.5 mL/min | plos.orgresearchgate.netnih.govmdpi.comsemanticscholar.orgnih.gov |
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. nih.gov This involves monitoring specific precursor-to-product ion transitions for each analyte and the internal standard. plos.orgnih.govsemanticscholar.org
Key parameters that are optimized include:
Ionization Source: Electrospray ionization (ESI) in the positive ion mode is commonly used for the analysis of exemestane and its metabolites. nih.gov
Precursor and Product Ions: The mass transitions are carefully selected to be specific for each compound. For example, a common transition for exemestane is m/z 297.0 → 121.0, while for this compound, it is m/z 300.1 → 121.0. mdpi.comnih.govresearchgate.net
Ion Source Parameters: Parameters such as sheath gas, auxiliary gas, and sweep gas flow rates are optimized to maximize the signal response for the analytes. nih.govresearchgate.net
Collision Energy: The collision energy is optimized for each MRM transition to achieve the most efficient fragmentation of the precursor ion into the desired product ion, thereby maximizing sensitivity.
The table below shows examples of optimized mass spectrometric parameters for exemestane and its deuterated internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Source |
| Exemestane | 297.0 | 121.0 | mdpi.comnih.govresearchgate.net |
| Exemestane-d3 | 300 | 121 | plos.orgsemanticscholar.org |
| This compound | 300.1 | 121.0 | mdpi.comnih.govresearchgate.net |
| 17β-dihydroexemestane | 299 | 135 | plos.orgsemanticscholar.org |
| 17β-dihydroexemestane-d3 | 302 | 135 | plos.orgsemanticscholar.org |
Rigorous Analytical Method Validation Protocols in a Research Context
Once an LC-MS/MS method is developed, it must undergo rigorous validation to ensure that it is reliable and fit for its intended purpose in a research setting. researchgate.netsemanticscholar.org Validation protocols assess various parameters to demonstrate the method's performance. mdpi.com
Validation typically includes the evaluation of:
Linearity: The assay should demonstrate a linear relationship between the analyte concentration and the instrument response over a defined range. researchgate.net For example, a linear range of 0.4-40.0 ng/mL for exemestane has been reported. researchgate.netsemanticscholar.org
Accuracy and Precision: The accuracy (closeness to the true value) and precision (reproducibility) are assessed at multiple concentration levels. researchgate.netmdpi.com Accuracies are often expected to be within 85-115% of the nominal value (80-120% at the lower limit of quantification), and precision, expressed as the coefficient of variation (CV), should typically be ≤15% (≤20% at the LLOQ). mdpi.com
Recovery: The efficiency of the extraction process is determined by comparing the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample. mdpi.com
Stability: The stability of the analytes in the biological matrix is evaluated under various storage and handling conditions, such as freeze-thaw cycles and short-term room temperature stability. oup.com
Specificity and matrix effects are critical parameters to evaluate, especially in complex biological matrices encountered in non-clinical research.
Specificity: This refers to the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, endogenous compounds, or other co-administered substances. annlabmed.org The use of MRM in tandem mass spectrometry provides a high degree of specificity. nih.gov Chromatographic separation is also crucial to resolve the analyte from any isobaric interferences.
Matrix Effects: These are the effects of co-eluting, undetected matrix components on the ionization of the analyte, which can lead to ion suppression or enhancement. nih.gov Matrix effects are a significant concern in LC-MS/MS analysis and must be carefully assessed. nih.gov The use of a co-eluting stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects, as both the analyte and the internal standard are affected in the same way. lgcstandards.com
Assessment of Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ) for Research Assays
The validation of bioanalytical methods is a critical step in preclinical and clinical research. Key parameters such as linearity, limit of detection (LOD), and limit of quantification (LOQ) are established to ensure the reliability of the assay.
In research assays utilizing this compound as an internal standard, linearity is consistently demonstrated over a specific concentration range. For instance, a liquid chromatography-tandem mass spectrometric (LC-MS/MS) method for exemestane in human plasma showed a linear range of 0.4–40.0 ng/mL, with a coefficient of determination (r²) greater than 0.998. nih.govresearchgate.netplos.org For its metabolites, 17β-dihydroexemestane and its glucuronide conjugate, the linear range was 0.2–15.0 ng/mL, also with an r² > 0.998. nih.govresearchgate.netplos.org Another study in mouse plasma established a linear calibration curve for exemestane from 0.4 to 75 ng/mL using a weighted least-squares linear regression model. mdpi.com Similarly, a method for quantifying exemestane in nanoemulsion demonstrated linearity from 0.5 to 5 µg/mL. researchgate.net
The limit of detection (LOD) and limit of quantification (LOQ) are crucial for determining the sensitivity of an assay. For exemestane in human plasma, the LOQ has been reported to be as low as 0.4 ng/mL. nih.govresearchgate.netplos.org In mouse plasma, an even lower LLOQ of 0.4 ng/mL was achieved. mdpi.com Research has indicated that by using a larger plasma volume (0.5 mL), the LLOQ for exemestane can be pushed to 0.05 ng/mL, although this volume may not be practical for studies involving serial sampling in small animals like mice. researchgate.net
| Analyte | Matrix | Linear Range | r² | LLOQ | Reference |
|---|---|---|---|---|---|
| Exemestane | Human Plasma | 0.4–40.0 ng/mL | > 0.998 | 0.4 ng/mL | nih.govresearchgate.netplos.org |
| 17β-dihydroexemestane | Human Plasma | 0.2–15.0 ng/mL | > 0.998 | 0.2 ng/mL | nih.govresearchgate.netplos.org |
| 17β-dihydroexemestane-17-O-β-D-glucuronide | Human Plasma | 0.2–15.0 ng/mL | > 0.998 | 0.2 ng/mL | nih.govresearchgate.netplos.org |
| Exemestane | Mouse Plasma | 0.4–75 ng/mL | Not specified | 0.4 ng/mL | mdpi.com |
| Exemestane | Nanoemulsion | 0.5–5 µg/mL | Not specified | Not specified | researchgate.net |
Characterization of Precision, Accuracy, and Robustness in Research Settings
The reliability of a bioanalytical method is further established by its precision, accuracy, and robustness. These parameters are rigorously evaluated during method validation.
Precision and Accuracy
Precision, typically expressed as the coefficient of variation (%CV), and accuracy, the closeness of measured values to the true value, are assessed at multiple quality control (QC) levels. In a study quantifying exemestane and its metabolites in human plasma, the intra-day and inter-day precision were found to be ≤10.7% for exemestane, ≤7.7% for 17β-dihydroexemestane, and ≤9.5% for its glucuronide metabolite. nih.govsemanticscholar.org The accuracies for the same analytes ranged from 88.8% to 103.1%, 98.5% to 106.1%, and 92.0% to 103.2%, respectively. nih.govsemanticscholar.org
Robustness
Robustness is the ability of an analytical method to remain unaffected by small, deliberate variations in method parameters. A study developing a reverse-phase high-performance liquid chromatography (RP-HPLC) method for exemestane and thymoquinone (B1682898) used a Box-Behnken experimental design to assess robustness. nih.govacs.org This statistical approach allows for the evaluation of the impact of multiple factors simultaneously. The results of such studies ensure that the method is reliable under slightly varied conditions, which is crucial for its application in different laboratories and settings.
| Analyte | Matrix | Precision (%CV) | Accuracy Range (%) | Reference |
|---|---|---|---|---|
| Exemestane | Human Plasma | ≤10.7% | 88.8 - 103.1 | nih.govsemanticscholar.org |
| 17β-dihydroexemestane | Human Plasma | ≤7.7% | 98.5 - 106.1 | nih.govsemanticscholar.org |
| 17β-dihydroexemestane-17-O-β-D-glucuronide | Human Plasma | ≤9.5% | 92.0 - 103.2 | nih.govsemanticscholar.org |
| Exemestane (QC levels) | Mouse Plasma | Intra-day: ≤3.67%, Inter-day: ≤4.93% | -7.80 to -2.50 (bias %) | nih.gov |
| Exemestane (LLOQ) | Mouse Plasma | Intra-day: 7.09%, Inter-day: 4.64% | 5.10 (bias %) | nih.gov |
Stability Studies of this compound and Target Analytes in Prepared Research Samples
The stability of both the analyte and the internal standard in the biological matrix under various storage and handling conditions is a critical aspect of bioanalytical method validation.
Stability studies for exemestane have been conducted in mouse plasma to mimic experimental conditions that may occur during preclinical pharmacokinetic studies. researchgate.net These studies typically evaluate short-term temperature stability, freeze-thaw stability, and long-term stability. For instance, short-term stability might be assessed by keeping samples on the bench-top at room temperature for several hours. semanticscholar.org In one study, the stability of exemestane in mouse plasma was evaluated after storage in an autosampler at 4°C for 12 and 24 hours, and on the bench-top at 25°C and 37°C for 3 and 6 hours. nih.gov
The stability-indicating capability of an analytical method is also demonstrated by its ability to separate the parent drug from any degradation products that may form under stress conditions such as exposure to acid, base, oxidation, heat, and light. researchgate.net This ensures that the quantification of the analyte is not affected by its degradation.
Quantitative Determination of Exemestane and Metabolites in In Vitro and Preclinical Research Studies
Validated analytical methods using this compound as an internal standard are instrumental in quantifying exemestane and its metabolites in various in vitro and preclinical research settings.
In vitro studies are crucial for understanding the metabolic pathways of drugs. For example, studies using human liver preparations have identified CYP3A4 as the major enzyme responsible for the oxidative metabolism of exemestane. fda.gov Other research has investigated the effect of exemestane on aromatase protein stability in breast cancer cell lines, finding that exemestane can induce the degradation of the aromatase protein. aacrjournals.org
Preclinical studies in animal models, such as mice, are essential for evaluating the pharmacokinetics of exemestane. A novel LC-MS/MS method was developed and applied to assess the role of CYP3A-mediated metabolism in the pharmacokinetics of exemestane in wild-type and Cyp3a-deficient mice. nih.govnih.gov The results from this study provided evidence that complete Cyp3a deficiency in mice did not significantly affect the systemic exposure to exemestane. nih.govnih.gov Such studies provide a robust platform for further investigation into drug-drug interaction liabilities and the mechanisms of elimination. nih.govnih.gov
Furthermore, quantitative methods have been used to identify and quantify novel major metabolites of exemestane in urine and plasma samples from patients. nih.govresearchgate.net These studies have revealed that cysteine conjugates of exemestane and its metabolite, 17β-DHE, are major metabolites, contributing significantly to the total exemestane metabolites in both urine and plasma. nih.govresearchgate.net
Mechanistic Metabolic Investigations Utilizing Exemestane 13c,d3 As a Tracer
In Vitro Metabolic Pathway Elucidation Using Exemestane-13C,D3
The use of this compound in in vitro systems provides a controlled environment to dissect its metabolic pathways. These studies are fundamental to understanding how the drug is processed in the body before moving to more complex in vivo models.
Enzyme Kinetics and Reaction Phenotyping in Hepatic Microsomal and Recombinant Enzyme Systems
Hepatic microsomes, which contain a high concentration of drug-metabolizing enzymes, and recombinant enzyme systems expressing specific enzymes, are primary tools for in vitro metabolic studies. nih.govnih.gov By incubating this compound with these systems, researchers can identify the key enzymes involved in its metabolism.
Studies have shown that the metabolism of exemestane (B1683764) is complex, involving multiple cytochrome P450 (CYP) isoforms. nih.govnih.gov Reaction phenotyping using specific chemical inhibitors or antibodies for different CYP enzymes helps to pinpoint their individual contributions. For instance, inhibition of CYP3A4 has been shown to significantly decrease the formation of certain metabolites, indicating its major role. nih.govnih.gov However, other isoforms including CYP1A2, CYP2C subfamily, and CYP2D6 also contribute, suggesting redundancy in the metabolic pathway. nih.govresearchgate.net
Kinetic analyses in these systems determine parameters like the Michaelis-Menten constant (KM) and maximum velocity (Vmax), which describe the affinity of the enzymes for the substrate and their catalytic efficiency. nih.govnih.gov For example, kinetic studies have revealed the varying affinities and catalytic velocities of different CYP450 enzymes in the formation of 17β-dihydroexemestane (17β-DHE), a major active metabolite of exemestane. nih.gov The use of the isotopically labeled this compound allows for precise quantification of the formed metabolites against the background of the biological matrix.
Table 1: Enzyme Kinetic Parameters for the Formation of 17β-DHE by Wild-Type Hepatic CYP450s
| CYP450 Isoform | KM (μmol/L) |
|---|---|
| CYP2D6 | 0.57 ± 0.03 |
| CYP2C8 | 0.66 ± 0.10 |
| CYP3A5 | 0.69 ± 0.18 |
| CYP1A2 | 0.74 ± 0.5 |
| CYP3A4 | 0.83 ± 0.16 |
| CYP2C19 | 0.92 ± 0.18 |
| CYP2C9 | 0.96 ± 0.22 |
Data adapted from in vitro studies with overexpressed CYP450 proteins. nih.gov
Identification of Phase I and Phase II Biotransformation Pathways
Drug metabolism typically occurs in two phases. Phase I reactions introduce or expose functional groups on the drug molecule, primarily through oxidation, reduction, and hydrolysis. slideshare.net Phase II reactions then conjugate these modified compounds with endogenous molecules to increase their water solubility and facilitate excretion. slideshare.net
For exemestane, Phase I metabolism is extensive. cancercareontario.ca The primary pathways identified through in vitro studies include the reduction of the 17-keto group to form 17β-DHE and the hydroxylation at the 6-methylene position to form 6-hydroxymethylexemestane. nih.govpharmgkb.org Multiple CYP450 enzymes, as well as aldo-keto reductases, are involved in these transformations. cancercareontario.caresearchgate.net
Phase II metabolism of exemestane and its Phase I metabolites involves primarily glucuronidation and glutathionylation. researchgate.netresearchgate.net The active metabolite, 17β-DHE, undergoes glucuronidation to form 17β-DHE-Glucuronide, a reaction catalyzed by UGT2B17. nih.govresearchgate.net Recent studies have also identified cysteine conjugates of both exemestane and 17β-DHE as major metabolites, formed through a glutathione (B108866) conjugation pathway. researchgate.netnih.gov The use of this compound as a tracer is invaluable in these studies, as the isotopic signature allows for the confident identification of these novel, and often complex, conjugated metabolites in complex biological mixtures.
Application in Cell-Based Metabolic Models for Investigating Cellular Disposition and Metabolic Fluxes
Cell-based models, such as cancer cell lines, provide a more integrated system to study drug metabolism and its effects on cellular processes. spandidos-publications.comelifesciences.org By treating these cells with this compound, researchers can investigate not only its metabolism but also its disposition within the cell and its impact on metabolic fluxes. smolecule.comnih.gov
These models are particularly useful for studying resistance mechanisms. For instance, cell lines resistant to aromatase inhibitors have been developed to understand the metabolic changes that occur with long-term treatment. spandidos-publications.com Studies using such models have shown that even in resistant cells, the estrogen receptor (ER) often remains a key driver of growth, highlighting potential therapeutic strategies. spandidos-publications.com
Furthermore, stable isotope-resolved metabolomics (SIRM) in cell-based systems allows for the tracing of the labeled carbon and deuterium (B1214612) atoms from this compound as they are incorporated into various downstream metabolites. nih.gov This provides a dynamic view of how the drug perturbs cellular metabolic networks, offering insights into its mechanism of action and potential off-target effects. nih.govelifesciences.org
Metabolite Identification and Structural Characterization Employing Isotopic Labeling
A key advantage of using stable isotope-labeled compounds like this compound is the facilitation of metabolite identification and structural elucidation. The unique isotopic signature serves as a clear marker to distinguish drug-related compounds from endogenous molecules.
Advanced Spectroscopic Techniques (e.g., High-Resolution MS/MS, NMR) for Metabolite Structure Confirmation
Advanced analytical techniques are essential for the identification and characterization of metabolites. High-resolution tandem mass spectrometry (HR-MS/MS) is a cornerstone of these investigations. nih.govresearchgate.net When analyzing samples treated with this compound, metabolites appear as doublet peaks in the mass spectrum, separated by a mass difference corresponding to the number of isotopic labels. This "isotopic pattern" provides a high degree of confidence in identifying drug-related signals, even for low-abundance metabolites in a complex biological matrix. researchgate.netnih.gov The fragmentation patterns obtained from MS/MS experiments then provide structural information about the metabolite. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for unambiguous structure confirmation. researchgate.netwada-ama.org While less sensitive than MS, NMR provides detailed information about the chemical environment of each atom in a molecule. For novel or unexpected metabolites discovered using MS, isolation followed by NMR analysis can definitively determine their chemical structure. nih.govnih.gov The presence of ¹³C in this compound can be directly observed in ¹³C-NMR spectra, further aiding in the structural assignment. The combination of HR-MS/MS for detection and initial characterization, and NMR for definitive structural confirmation, provides a robust workflow for metabolite identification in studies utilizing this compound. nih.govresearchgate.net
Table 2: Major Identified Metabolites of Exemestane
| Metabolite | Metabolic Pathway | Key Enzymes |
|---|---|---|
| 17β-dihydroexemestane (17β-DHE) | Phase I (Reduction) | CYP450s (e.g., 1A2, 2C8, 2C9, 2C19, 2D6, 3A4, 3A5), Aldo-keto reductases |
| 6-hydroxymethylexemestane | Phase I (Hydroxylation) | CYP3A4 |
| 17β-DHE-Glucuronide | Phase II (Glucuronidation) | UGT2B17 |
| 6-EXE-cysteine | Phase II (Glutathione Conjugation) | Glutathione S-transferases |
| 6-17β-DHE-cysteine | Phase II (Glutathione Conjugation) | Glutathione S-transferases |
This table summarizes key metabolites identified in various in vitro and in vivo studies. nih.govnih.govresearchgate.netnih.govresearchgate.net
Derivation of Metabolic Pathways Based on Labeled Metabolite Detection
The elucidation of complex metabolic pathways is significantly advanced by the use of stable isotope-labeled compounds. This compound, which incorporates heavy isotopes of carbon (¹³C) and deuterium (D₃), serves as a powerful tracer for mapping the biotransformation of the parent drug, exemestane. When this compound is introduced into a biological system, it follows the same metabolic routes as the unlabeled drug. However, the incorporated isotopes act as a stable, non-radioactive tag, imparting a specific mass shift to the parent compound and all its subsequent metabolites.
This mass difference is the key to their detection and identification using high-sensitivity analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS). frontiersin.org Scientists can configure the mass spectrometer to specifically search for molecules with the unique mass signature of the labeled compound and its predicted metabolites. osti.gov For instance, in multiple reaction monitoring (MRM) mode, a specific precursor ion to product ion transition is monitored. For unlabeled exemestane, a common transition is a mass-to-charge ratio (m/z) of 297.0 → 121.0. researchgate.netmdpi.com For this compound, this shifts to approximately m/z 300.1 → 121.0, allowing the labeled molecules to be clearly distinguished and quantified, even in a complex biological matrix like plasma or urine. researchgate.netmdpi.com
Through the detection of these mass-shifted metabolites, researchers have confirmed several key metabolic pathways for exemestane. nih.gov The major route of phase I metabolism is the reduction of the 17-keto group to form 17β-dihydroexemestane (17-DHE), which is itself an active metabolite. researchgate.net Following this, phase II metabolism occurs, where the active metabolite is inactivated through conjugation. One such pathway is glucuronidation, forming 17β-dihydroexemestane-17-O-β-D-glucuronide. researchgate.netnih.gov More recent studies using labeled standards have also identified a novel and significant phase II pathway involving conjugation with cysteine to form 6-EXE-cys and 6-17β-DHE-cys. nih.govresearchgate.net The ability to track the isotopic label through these successive biochemical reactions provides definitive evidence for the metabolic sequence and helps to quantify the relative importance of each pathway. nih.gov
Interactive Table 1: Key Labeled Metabolites of Exemestane Detected via Tracer Studies Click on the headers to sort the data.
| Metabolite Name | Metabolic Reaction | Significance in Pathway Derivation |
| 17β-dihydroexemestane (17-DHE) | Reduction of 17-keto group (Phase I) | Confirms the primary activation pathway of exemestane. It is an active metabolite. researchgate.net |
| 17β-dihydroexemestane-17-O-β-D-glucuronide | Glucuronide Conjugation (Phase II) | Identifies a major inactivation and elimination pathway for the active metabolite. researchgate.netnih.gov |
| 6-exemestane-cysteine (6-EXE-cys) | Cysteine Conjugation (Phase II) | Reveals a novel and major metabolic pathway involving glutathione conjugation. nih.govresearchgate.net |
| 6-(17β-dihydroexemestane)-cysteine (6-17β-DHE-cys) | Cysteine Conjugation (Phase II) | Demonstrates that the active metabolite (17-DHE) also undergoes cysteine conjugation. nih.govresearchgate.net |
Preclinical Metabolic Fate Studies Using this compound in Animal Models (Focus on Tracer Methodology and Metabolic Mechanisms)
Preclinical animal models are indispensable for investigating the in-vivo relevance of metabolic pathways identified through in-vitro methods. The use of this compound as a tracer in these models allows for precise and robust pharmacokinetic studies that can clarify the roles of specific enzymes and metabolic routes. nih.govnih.gov The tracer methodology in this context often involves using the labeled compound as an ideal internal standard for LC-MS/MS analysis, ensuring highly accurate quantification of the unlabeled drug in biological samples. mdpi.com
To address this, a study was conducted using wild-type mice and Cyp3a-deficient mice, which lack the murine equivalent of the human CYP3A enzymes. mdpi.comnih.gov In this research, this compound was employed as the internal standard for the LC-MS/MS method developed to quantify exemestane concentrations in mouse plasma. mdpi.com This tracer-based analytical method was validated to be accurate, precise, and sensitive enough for murine pharmacokinetic studies. nih.gov The results of the study provided unequivocal evidence that the complete genetic absence of Cyp3a enzymes did not influence the systemic exposure to exemestane in mice. mdpi.comnih.gov This finding demonstrated that, despite in-vitro data, the CYP3A-mediated metabolic pathway is not a significant determinant of exemestane's elimination in this preclinical model, highlighting the critical role of other pathways, such as reduction by aldo-keto reductases. This use of a labeled tracer was crucial in clarifying the metabolic mechanism in a whole-animal system, demonstrating that in-vitro findings may not always translate directly to in-vivo metabolic fate. nih.gov
Interactive Table 2: Summary of Preclinical Study on Exemestane Metabolic Fate Click on the headers to sort the data.
| Study Objective | Animal Model | Tracer Methodology | Metabolic Mechanism Investigated | Key Finding |
| To evaluate the in-vivo role of CYP3A-mediated metabolism in the pharmacokinetics of exemestane. nih.gov | Wild-type and Cyp3a-deficient mice. mdpi.comnih.gov | This compound was used as a stable isotope-labeled internal standard for accurate quantification of exemestane in plasma by LC-MS/MS. mdpi.com | The contribution of the Cytochrome P450 3A (CYP3A) enzyme family to the systemic elimination of exemestane. nih.gov | Complete deficiency of Cyp3a enzymes did not alter the systemic exposure to exemestane, indicating this pathway is not critical for its in-vivo clearance in this model. mdpi.comnih.gov |
Compound Name Reference Table
| Abbreviation / Trivial Name | Full Chemical Name |
| Exemestane | 6-methylenandrosta-1,4-diene-3,17-dione |
| 17-DHE / 17β-dihydroexemestane | 17β-hydroxy-6-methylenandrosta-1,4-dien-3-one |
| 6-EXE-cys | 6-methylcysteinylandrosta-1,4-diene-3,17-dione |
| 6-17β-DHE-cys | 6-methylcysteinylandrosta-1,4-diene-17β-hydroxy-3-one |
| 17β-dihydroexemestane-17-O-β-D-glucuronide | 17β-hydroxy-6-methylenandrosta-1,4-dien-3-one-17-O-β-D-glucuronide |
Role of Exemestane 13c,d3 As a Certified Reference Material and Quality Control Standard
Principles of Certified Reference Material (CRM) Development for Pharmaceutical and Biomedical Research
The development of Certified Reference Materials (CRMs) is a meticulous process governed by stringent international standards, such as those outlined by the International Organization for Standardization (ISO). researchgate.netiaea.org CRMs are indispensable tools in analytical chemistry and pharmaceutical sciences, serving as a benchmark for the calibration of instruments, validation of methods, and ensuring the traceability of measurement results. researchgate.netdemarcheiso17025.com
In pharmaceutical and biomedical research, the use of isotopically labeled compounds like Exemestane-13C,D3 as internal standards is a well-established practice. sepscience.comcriver.com The key principle is the incorporation of stable, heavier isotopes (in this case, Carbon-13 and Deuterium) into the drug molecule. criver.commedchemexpress.com This creates a compound that is chemically identical to the parent drug, Exemestane (B1683764), but has a higher molecular weight. criver.com This mass difference allows it to be distinguished from the unlabeled drug in mass spectrometry-based analyses, a technique widely used in pharmacokinetic studies and other quantitative assays. criver.comresearchgate.netnih.gov
The development of such a CRM involves several key stages:
Synthesis and Purification: The isotopically labeled compound is synthesized with a high degree of chemical and isotopic purity. nih.govalsachim.com
Characterization: The material undergoes rigorous characterization to confirm its identity and quantify its properties. researchgate.net
Homogeneity and Stability Assessment: The batch of the CRM must be uniform in its composition, and its stability under specified storage and transport conditions must be thoroughly evaluated. nih.goviasonline.orgdemarcheiso17025.com
Value Assignment: The certified value, such as concentration or purity, is assigned with a corresponding uncertainty, ensuring metrological traceability to the International System of Units (SI). researchgate.netiaea.org
Characterization and Certification Procedures for this compound as a Reference Standard
The characterization and certification of this compound as a reference standard is a comprehensive process designed to guarantee its quality and reliability for its intended use. researchgate.netdemarcheiso17025.com This process is typically conducted by accredited reference material producers. researchgate.net
Key analytical techniques employed in the characterization include:
Mass Spectrometry (MS): This is fundamental for confirming the molecular weight and assessing the isotopic enrichment of the labeled compound. criver.comalsachim.com Techniques like Quadrupole Time-of-Flight (Q-TOF) LC-MS are often used to measure the degree of isotopic labeling. criver.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR are used to confirm the chemical structure and purity of the compound. criver.comalsachim.com Quantitative NMR (qNMR) can also be used as a primary method for determining the purity of the material. researchgate.netsigmaaldrich.com
Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with UV or MS detectors are used to assess chemical purity and identify any impurities. criver.comalsachim.com
The certification process culminates in the issuance of a Certificate of Analysis (CoA). criver.comalsachim.com This document provides comprehensive information about the reference material, including its certified property values, associated uncertainties, and details of the characterization methods used. criver.comalsachim.com The CoA also specifies the recommended storage conditions and the period of validity for the certification. iasonline.org
| Analytical Technique | Purpose in Characterization and Certification |
| Mass Spectrometry (MS) | Confirms molecular weight and determines isotopic enrichment. |
| Nuclear Magnetic Resonance (NMR) | Verifies chemical structure and assesses purity. |
| High-Performance Liquid Chromatography (HPLC) | Determines chemical purity and quantifies impurities. |
Utilization in Interlaboratory Comparisons and Proficiency Testing Schemes for Analytical Laboratories
This compound, as a CRM, plays a vital role in interlaboratory comparisons (ILCs) and proficiency testing (PT) schemes. imeko.orglgcstandards.comiaea.org These programs are essential for external quality assessment, allowing laboratories to evaluate their analytical performance against their peers and demonstrate their competence to accreditation bodies. imeko.orglgcstandards.comiaea.org
In a typical PT scheme, the organizing body distributes identical, well-characterized samples containing Exemestane (the analyte) to participating laboratories. forensic-isotopes.org These laboratories are also provided with the certified reference material, this compound, to use as an internal standard in their analytical methods. The laboratories then analyze the samples and report their results to the organizer. forensic-isotopes.org
The use of a common, certified internal standard like this compound is crucial for harmonizing results across different laboratories. forensic-isotopes.org It helps to minimize variations that can arise from differences in instrumentation, sample preparation, and analytical procedures. researchgate.net By comparing their results to the assigned reference value, laboratories can identify potential biases or inaccuracies in their measurements and take corrective actions. iaea.org Several international organizations, such as the Forensic Isotope Ratio Mass Spectrometry (FIRMS) Network and the International Atomic Energy Agency (IAEA), organize such proficiency tests. lgcstandards.comiaea.orgforensic-isotopes.org
Long-Term Stability and Storage Considerations for Isotopic Reference Materials
The long-term stability of isotopic reference materials like this compound is a critical factor in ensuring the continued validity of their certified values. nih.goviasonline.orgnist.gov Stability studies are a mandatory part of the characterization process for CRMs and are conducted according to international guidelines such as those from the International Council for Harmonisation (ICH) and the European Medicines Agency (EMA). iasonline.orgeuropa.euich.org
These studies involve storing the material under controlled conditions for an extended period and periodically re-testing its properties to detect any degradation. iasonline.orgeuropa.eu Both long-term stability studies under recommended storage conditions and accelerated stability studies at elevated temperatures and humidity are performed to predict the shelf-life of the material. iasonline.orgeuropa.euich.org
Key considerations for the long-term stability and storage of this compound include:
Temperature: Like many pharmaceutical compounds, it should be stored at controlled, often low, temperatures to minimize degradation. iasonline.org
Light: Protection from light may be necessary to prevent photodegradation. europa.euich.org
Humidity: Storage in a dry environment is crucial to prevent hydrolysis or other moisture-related degradation. europa.euich.org
Packaging: The material is typically supplied in inert, sealed containers to protect it from environmental factors. iasonline.orgnist.gov
Reference material producers provide clear instructions on the proper storage and handling of their products to ensure their integrity over time. iasonline.orgeuropa.eu Adherence to these recommendations is essential for users to have confidence in the accuracy of their analytical results. iasonline.org
| Factor | Storage Consideration |
| Temperature | Controlled, often low, temperatures to minimize degradation. |
| Light | Protection from light to prevent photodegradation. |
| Humidity | Storage in a dry environment to prevent moisture-related degradation. |
| Packaging | Inert, sealed containers to protect from environmental factors. |
Emerging Methodologies and Future Research Directions Involving Stable Isotope Labeled Exemestane
Integration of Exemestane-13C,D3 in Advanced Omics Technologies (e.g., Metabolomics, Proteomics for Drug-Enzyme Interactions)
The use of stable isotope labeling is becoming a cornerstone in the field of metabolomics, offering a powerful method to trace the metabolic fate of compounds and quantify metabolites with high accuracy. nih.gov In this context, this compound serves as an invaluable tool. When introduced into a biological system, the labeled exemestane (B1683764) and its subsequent metabolites can be differentiated from their endogenous, unlabeled counterparts by mass spectrometry due to the mass shift imparted by the heavy isotopes. This allows for precise tracking of the biotransformation of exemestane into its various metabolites, such as 17β-hydroxy-6-methylenandrosta-1,4-dien-3-one (17-βHE) and 6-(hydroxymethyl)androsta-1,4,6-triene-3,17-dione (6-HME). nih.gov
In proteomics, stable isotope labeling can be employed to investigate drug-enzyme interactions. While direct labeling of the drug is less common for this purpose than techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC), the use of this compound can still provide crucial insights. For instance, it can be used in studies to quantify changes in the abundance of key enzymes involved in its metabolism, such as cytochrome P450 enzymes. nih.gov By combining this compound with quantitative proteomics, researchers can correlate the metabolic profile of the drug with alterations in the proteome, offering a more holistic view of its mechanism of action and potential off-target effects.
Table 1: Application of this compound in Omics Technologies
| Omics Technology | Specific Application of this compound | Expected Insights |
|---|---|---|
| Metabolomics | Tracer for metabolic pathway analysis and internal standard for quantification of exemestane and its metabolites. | Elucidation of novel metabolic pathways, accurate quantification of metabolite levels, and understanding inter-individual variability in drug metabolism. |
| Proteomics | Quantification of changes in protein expression in response to exemestane treatment, particularly enzymes involved in its metabolism. | Identification of key enzymes responsible for exemestane biotransformation and potential off-target protein interactions. |
| Drug-Enzyme Interaction Studies | Used in conjunction with other techniques to study the kinetics of enzyme inhibition and to identify the enzymes targeted by exemestane and its metabolites. | Detailed understanding of the mechanism of action, including the irreversible inhibition of aromatase. |
Development of Novel Analytical Platforms for Enhanced Sensitivity and High-Throughput Analysis in Isotope-Tracer Research
Recent years have seen significant technological advancements that are reshaping the landscape of stable isotope-labeled compound analysis. researchandmarkets.com The development of high-throughput mass spectrometry platforms has increased the demand for highly enriched isotopic materials and has driven the automation of synthesis and purification processes. researchandmarkets.com For a compound like this compound, these advancements translate to the ability to conduct more extensive and complex studies with greater efficiency.
Novel analytical platforms, such as those combining advanced separation techniques like ultra-high-performance liquid chromatography (UHPLC) with high-resolution mass spectrometry (HRMS), offer unprecedented sensitivity and specificity. mdpi.comnih.gov This allows for the detection and quantification of this compound and its labeled metabolites at very low concentrations, which is crucial for in vivo studies where sample volumes may be limited. mdpi.com Furthermore, the move towards automated column chemistry systems for sample purification is enabling high-throughput analysis, which is essential for large-scale clinical and preclinical studies. researchgate.net The continuous refinement of these platforms will undoubtedly lead to new discoveries in the field of isotope-tracer research, with this compound playing a key role in studies of steroid metabolism and drug action.
Table 2: Advancements in Analytical Platforms for Isotope-Tracer Research
| Analytical Platform/Technique | Enhancement for this compound Analysis | Impact on Research |
|---|---|---|
| Ultra-High-Performance Liquid Chromatography (UHPLC) | Improved separation of exemestane from its metabolites and endogenous steroids. | More accurate and reliable quantification. |
| High-Resolution Mass Spectrometry (HRMS) | Enhanced sensitivity and specificity for detecting labeled compounds in complex biological matrices. | Ability to conduct studies with smaller sample sizes and detect previously unidentifiable metabolites. |
| Automated Column Chemistry | High-throughput sample preparation and purification. | Feasibility of large-scale pharmacokinetic and metabolomic studies. |
Computational Modeling and Simulation Approaches Aided by Isotopic Data for Metabolic Flux Analysis and Network Understanding
Isotopic data generated from studies using tracers like this compound provide a rich dataset for computational modeling and simulation. nih.govmdpi.com One of the most powerful applications of this is 13C-Metabolic Flux Analysis (13C-MFA), a model-based technique for determining intracellular metabolic fluxes. nih.govresearchgate.net By tracking the incorporation of the 13C label from this compound into downstream metabolites, researchers can construct and refine metabolic network models. This allows for a quantitative understanding of how exemestane perturbs cellular metabolism. nih.gov
Computational models can also be used to simulate the pharmacokinetic and pharmacodynamic properties of exemestane. nih.gov Isotopic data can help to validate and improve these models by providing precise measurements of absorption, distribution, metabolism, and excretion (ADME). As these models become more sophisticated, they can be used to predict drug efficacy and potential drug-drug interactions, ultimately aiding in the development of more personalized therapeutic strategies. The integration of isotopic data with computational modeling represents a key step towards a systems-level understanding of drug action.
Potential for this compound in Investigating Fundamental Biological Processes Beyond Drug Metabolism
While the primary application of this compound is in the study of its own metabolism and therapeutic action, its utility extends to the investigation of more fundamental biological processes. As a labeled steroid, it can serve as a probe to explore the broader landscape of steroid biochemistry and its intricate connections to cellular signaling and regulation. nih.gov
For instance, the pathways involved in exemestane metabolism are also responsible for the biotransformation of endogenous steroids. By tracing the fate of this compound, researchers can gain insights into the activity and regulation of these pathways under various physiological and pathological conditions. This could have implications for our understanding of hormone-dependent diseases beyond breast cancer. Furthermore, the development of analytical methods for this compound can be adapted for the study of other labeled steroids, thereby contributing to the broader field of steroid research. The use of stable isotope-labeled steroids is a powerful tool for dissecting the complex roles of these molecules in health and disease.
Q & A
Q. Conceptual and Analytical Strategy :
- Literature Synthesis : Map findings against existing hypotheses (e.g., competitive vs. non-competitive inhibition) using citation networks (CiteSpace, VOSviewer) .
- Mechanistic Clustering : Group experimental results (e.g., binding affinities, enzyme kinetics) into mechanistic categories (e.g., steric hindrance, allosteric modulation) .
- Cross-Disciplinary Validation : Compare Exemestane-<sup>13</sup>C,D3 data with structural analogs (e.g., Anastrozole) to identify conserved inhibitory motifs .
- Theoretical Gap Analysis : Use systematic reviews to highlight understudied areas (e.g., epigenetic effects of long-term exposure) and propose follow-up studies .
What statistical approaches are optimal for interpreting dose-dependent toxicity of Exemestane-<sup>13</sup>C,D3 in preclinical models?
Q. Data Analysis Workflow :
- Non-Linear Regression : Fit dose-response data to Hill or Log-Logistic models to estimate EC50 and Hill coefficients .
- Multivariate Analysis : Apply principal component analysis (PCA) to correlate toxicity markers (e.g., liver enzyme levels, histopathology) with dosing regimens .
- Survival Analysis : Use Kaplan-Meier curves and Cox proportional hazards models for time-to-event toxicity endpoints (e.g., tumor recurrence) .
- Reproducibility Metrics : Calculate intraclass correlation coefficients (ICC) for inter-laboratory data to assess methodological consistency .
How should researchers address variability in Exemestane-<sup>13</sup>C,D3 pharmacokinetic data across demographic subgroups?
Q. Methodological Adjustments :
- Stratified Sampling : Design trials with balanced cohorts (e.g., age, BMI, CYP19A1 polymorphisms) to isolate confounding variables .
- Population PK Modeling : Use nonlinear mixed-effects modeling (NONMEM) to quantify inter-individual variability and identify covariates .
- Ethnopharmacological Considerations : Compare metabolic rates in diverse ethnic groups using genome-wide association studies (GWAS) linked to aromatase activity .
- Data Transparency : Publish raw datasets with metadata (e.g., FASTQ files for genomic analyses) to enable secondary validation .
What quality control criteria are essential for validating Exemestane-<sup>13</sup>C,D3 in multi-center clinical studies?
Q. QC Protocol Elements :
- Inter-Laboratory Calibration : Distribute reference standards to all centers and mandate cross-validation using harmonized LC-MS/MS methods .
- Blinded Reanalysis : Randomly select 10% of samples for re-testing at a central lab to detect systematic errors .
- Documentation Audits : Require detailed logs of storage conditions, aliquot handling, and instrument calibration .
- Statistical QC Thresholds : Define acceptance criteria (e.g., ±15% deviation from reference values) and implement automated flagging for outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
